molecular formula C20H33OP B14325159 1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 109463-50-5

1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B14325159
CAS No.: 109463-50-5
M. Wt: 320.4 g/mol
InChI Key: KPWOCKBBULOCFU-UHFFFAOYSA-N
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Description

1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one is a chemical compound known for its unique structure and properties It belongs to the class of phosphanylidene compounds, which are characterized by the presence of a phosphorus atom double-bonded to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one typically involves the reaction of a phosphine with a carbonyl compound. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions usually involve the use of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other phosphanylidene-forming reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various electrophiles, while the phenyl group can participate in aromatic substitution reactions. The compound’s reactivity is influenced by the electronic properties of the substituents on the phenyl ring and the phosphorus atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-(tributyl-lambda~5~-phosphanylidene)ethan-1-one is unique due to the presence of tributyl groups, which can influence its solubility, reactivity, and interactions with other molecules. The specific arrangement of these groups can lead to distinct chemical and physical properties compared to similar compounds .

Properties

CAS No.

109463-50-5

Molecular Formula

C20H33OP

Molecular Weight

320.4 g/mol

IUPAC Name

1-phenyl-2-(tributyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C20H33OP/c1-4-7-15-22(16-8-5-2,17-9-6-3)18-20(21)19-13-11-10-12-14-19/h10-14,18H,4-9,15-17H2,1-3H3

InChI Key

KPWOCKBBULOCFU-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=CC(=O)C1=CC=CC=C1)(CCCC)CCCC

Origin of Product

United States

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